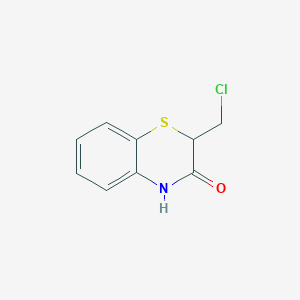![molecular formula C16H21ClN2O2 B150113 N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride CAS No. 139193-94-5](/img/structure/B150113.png)
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is predominantly expressed in the central nervous system (CNS).
Mecanismo De Acción
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride acts as a selective agonist of the α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of the α7 nAChR by N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride leads to the influx of calcium ions into the cell, which triggers several downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase (PI3K) pathways. These pathways are involved in several physiological processes, including cell survival, synaptic plasticity, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of Alzheimer's disease, schizophrenia, depression, and anxiety. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has also been shown to have anti-inflammatory effects in several peripheral tissues, including the lungs and the gut.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has several advantages and limitations for lab experiments. One advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride is a selective agonist of the α7 nAChR, which allows for the specific modulation of this receptor subtype. Another advantage is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied in preclinical models of neurological and psychiatric disorders, which allows for the translation of these findings to clinical trials. One limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has a short half-life in vivo, which may limit its therapeutic potential. Another limitation is that N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has limited solubility in aqueous solutions, which may limit its use in some experimental settings.
Direcciones Futuras
Several future directions for the study of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride include the development of more potent and selective analogs, the optimization of the pharmacokinetic properties of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride, and the translation of the preclinical findings to clinical trials in humans. Another future direction is the investigation of the role of the α7 nAChR in other physiological and pathological processes, including pain, addiction, and cancer. Additionally, the investigation of the potential interactions between N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride and other neurotransmitter systems, such as the glutamatergic and serotonergic systems, may provide new insights into the mechanisms of action of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Métodos De Síntesis
The synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves several steps, including the preparation of the starting materials, the coupling of the key intermediates, and the final purification of the product. The most commonly used method for the synthesis of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride involves the reaction of 4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenol with N,N-dimethylethylenediamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt of N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several physiological processes, including learning and memory, attention, and sensory processing, and its dysfunction has been implicated in the pathogenesis of several neurological and psychiatric disorders. N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride has been shown to enhance cognitive function, reduce inflammation, and promote neuroprotection in preclinical models of these disorders.
Propiedades
Número CAS |
139193-94-5 |
|---|---|
Nombre del producto |
N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
Fórmula molecular |
C16H21ClN2O2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-13-12-16(20-17-13)9-6-14-4-7-15(8-5-14)19-11-10-18(2)3;/h4-9,12H,10-11H2,1-3H3;1H/b9-6+; |
Clave InChI |
VDUFLVHEMUAMKV-MLBSPLJJSA-N |
SMILES isomérico |
CC1=NOC(=C1)/C=C/C2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
SMILES canónico |
CC1=NOC(=C1)C=CC2=CC=C(C=C2)OCCN(C)C.Cl |
Sinónimos |
N,N-dimethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanami ne hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



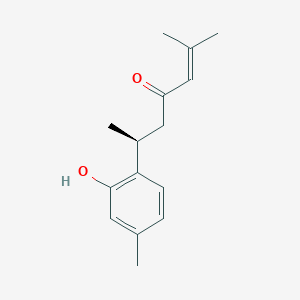
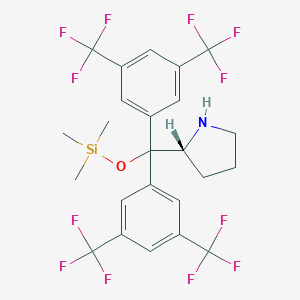

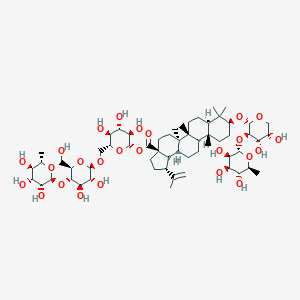
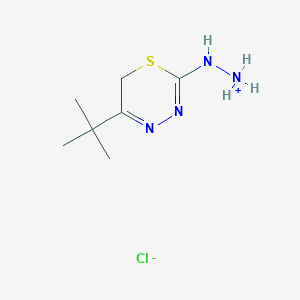
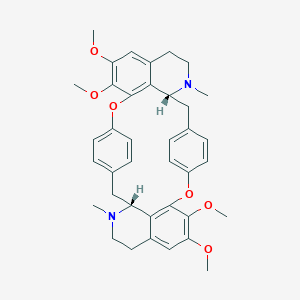
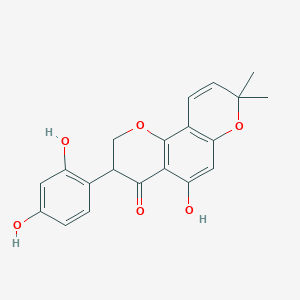


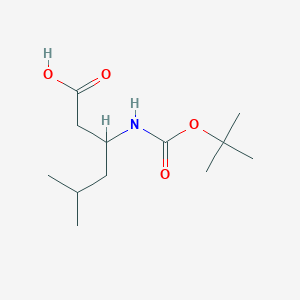

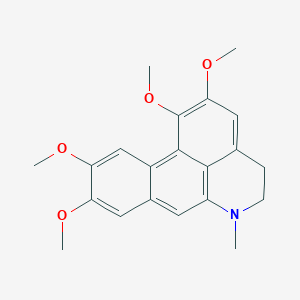
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
